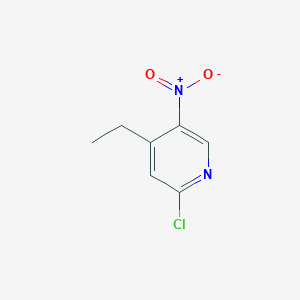
2-Chloro-4-ethyl-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-ethyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, an ethyl group at the fourth position, and a nitro group at the fifth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-5-nitropyridine typically involves the nitration of 2-chloro-4-ethylpyridine. The process can be summarized as follows:
Starting Material: 2-Chloro-4-ethylpyridine.
Nitration Reaction: The nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group at the fifth position.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to handle the nitration reaction.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and safety.
Purification and Isolation: Utilizing industrial-scale purification techniques such as distillation and crystallization to isolate the final product.
化学反应分析
Types of Reactions: 2-Chloro-4-ethyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines under reflux conditions.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Aminopyridine Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Carboxylic Acid Derivatives: From the oxidation of the ethyl group.
科学研究应用
2-Chloro-4-ethyl-5-nitropyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Chloro-4-ethyl-5-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom and ethyl group contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
2-Chloro-4-methyl-5-nitropyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-5-nitropyridine: Lacks the ethyl group, making it less lipophilic.
4-Ethyl-5-nitropyridine: Lacks the chlorine atom, affecting its reactivity.
Uniqueness: 2-Chloro-4-ethyl-5-nitropyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
101251-13-2 |
|---|---|
分子式 |
C7H7ClN2O2 |
分子量 |
186.59 g/mol |
IUPAC 名称 |
2-chloro-4-ethyl-5-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-5-3-7(8)9-4-6(5)10(11)12/h3-4H,2H2,1H3 |
InChI 键 |
UPCPWQBNVJOZLN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC=C1[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



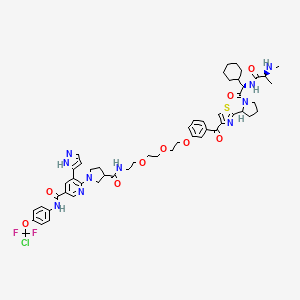
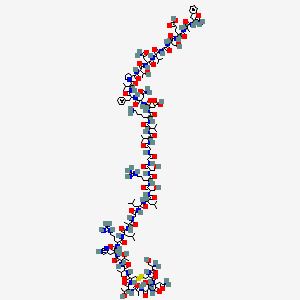
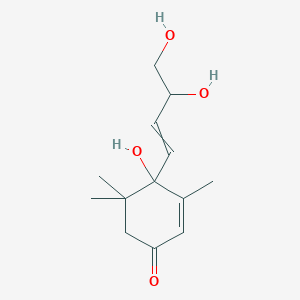

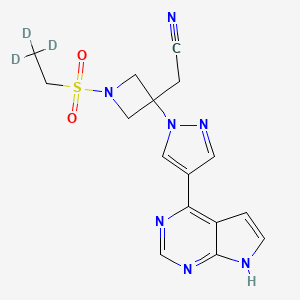

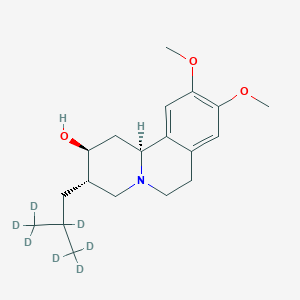




![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
